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Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound
predominantly found in plants of the Ampelopsis genus, such as vine tea.[1][2] It has garnered
significant scientific interest due to its wide range of pharmacological properties, including
potent antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] Unlike simple
chemical-based antioxidant assays (e.g., DPPH or ABTS), cell-based assays provide a more
biologically relevant assessment of a compound's antioxidant potential. These assays account
for crucial factors such as cell uptake, metabolism, and the ability to interact with and modulate
intracellular antioxidant defense mechanisms.[4]

This document provides detailed application notes and experimental protocols for evaluating
the antioxidant activity of Ampelopsin F using two key cell-based methodologies: direct
measurement of intracellular Reactive Oxygen Species (ROS) scavenging and assessment of
the upregulation of endogenous antioxidant pathways via Nuclear factor erythroid 2-related
factor 2 (Nrf2) signaling.

Application Note 1: Direct Intracellular ROS
Scavenging Activity
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This application note describes the use of the Cellular Antioxidant Activity (CAA) assay to
quantify the direct ROS-scavenging capability of Ampelopsin F within a cellular environment.

Assay Principle

The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate
(DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the
non-fluorescent 2',7'-Dichlorodihydrofluorescein (DCFH) intracellularly. In the presence of ROS,
DCFH is oxidized to the highly fluorescent compound 2',7'-Dichlorofluorescein (DCF).[5][6] An
antioxidant compound like Ampelopsin F that scavenges intracellular ROS will inhibit the
oxidation of DCFH to DCF, resulting in a quantifiable reduction in fluorescence intensity. A pro-
oxidant stressor, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or high
glucose, is often used to induce ROS production.[4][5]

Quantitative Data Summary: Cellular Antioxidant Activity (CAA) of Ampelopsin F

The following table summarizes the effective concentration of Ampelopsin F
(Dihydromyricetin) in reducing intracellular ROS, as determined by the CAA assay.

Compound Cell Line ECso (umol/L) Reference
Ampelopsin F (DHM) L-02 226.26 [4107]
C8-DHM (Acylated

o L-02 35.14 [41[7]
Derivative)
Quercetin (Control) L-02 10.99 [4]

ECso (Median Effective Concentration) is the concentration of the compound required to inhibit
50% of the ROS-induced fluorescence.

Experimental Workflow: CAA Assay

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b12433646?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850407/
https://bioquochem.com/wp-content/uploads/2023/09/KP06003-DCFH-Ra-ROS-Probe-v05.pdf
https://www.benchchem.com/product/b12433646?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10217546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850407/
https://www.benchchem.com/product/b12433646?utm_src=pdf-body
https://www.benchchem.com/product/b12433646?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10217546/
https://www.researchgate.net/publication/370793766_Antioxidant_Activities_of_Dihydromyricetin_Derivatives_with_Different_Acyl_Donor_Chain_Lengths_Synthetized_by_Lipozyme_TL_IM
https://pmc.ncbi.nlm.nih.gov/articles/PMC10217546/
https://www.researchgate.net/publication/370793766_Antioxidant_Activities_of_Dihydromyricetin_Derivatives_with_Different_Acyl_Donor_Chain_Lengths_Synthetized_by_Lipozyme_TL_IM
https://pmc.ncbi.nlm.nih.gov/articles/PMC10217546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Cell Preparation

Seed Adherent Cells
(e.g., L-02, HepG2, ARPE-19)
in 96-well black, clear-bottom plate

l

Incubate for 24h
(37°C, 5% COz)
until ~80-90% confluent

Treatment

Wash cells with PBS

l

Add Ampelopsin F (various conc.)
+ DCFH-DA probe (e.g., 25 pM)
to each well

l

Incubate for 1h
(37°C, 5% CO3)

ROS Induction & Measurement

Wash cells with PBS

A 4

Add ROS Inducer
(e.g., AAPH, High Glucose)

!

Immediately measure fluorescence
(Ex: 485 nm, Em: 530 nm)
kinetically over 1h at 37°C

Data Analysis:
alculate ECso

Click to download full resolution via product page

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
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Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from methodologies used for Ampelopsin F and its derivatives.[4][5]
o Cell Culture and Plating:

o Culture a suitable adherent cell line (e.g., human liver L-02, human retinal pigment
epithelial ARPE-19, or human hepatocellular carcinoma HepG2) in appropriate media.[4]

[5][8]

o Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 104
cells/well in 100 pL of culture medium.

o Incubate for 24 hours at 37°C in a 5% CO2 atmosphere until cells reach approximately 80-
90% confluency.

e Compound and Probe Incubation:

o Prepare stock solutions of Ampelopsin F in a suitable solvent (e.g., DMSO) and make
serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g.,
10, 25, 50, 100, 200 puM).

o Prepare a 25 uM working solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
in serum-free medium.

o Remove the culture medium from the cells and wash each well gently with 100 uL of
sterile Phosphate-Buffered Saline (PBS).

o Add 100 pL of medium containing both the desired concentration of Ampelopsin F and 25
1M DCFH-DA to each well. Include appropriate controls (vehicle control, positive control
like Quercetin).

o Incubate the plate for 1 hour at 37°C.
e ROS Induction and Measurement:

o After incubation, carefully remove the treatment solution and wash the cells twice with 100
uL of PBS.
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o Add 100 pL of a ROS inducer solution (e.g., 600 uM AAPH or 30 mM high glucose in PBS)
to each well.[4][5]

o Immediately place the plate into a fluorescence microplate reader pre-warmed to 37°C.

o Measure fluorescence intensity kinetically every 5 minutes for 1 hour, using an excitation
wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]

o Data Analysis:
o Calculate the area under the curve (AUC) from the kinetic fluorescence readings.

o Normalize the data against the vehicle control to determine the percentage inhibition of
ROS production for each concentration of Ampelopsin F.

o Plot the percentage inhibition against the log of Ampelopsin F concentration and use a
non-linear regression model to calculate the ECso value.

Application Note 2: Upregulation of Endogenous
Antioxidant Defenses via Nrf2 Pathway

This application note describes methods to determine the indirect antioxidant activity of
Ampelopsin F by measuring its ability to activate the Keap1-Nrf2 signaling pathway, a master
regulator of the cellular antioxidant response.[10][11]

Pathway Principle

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its
inhibitor, Kelch-like ECH-associated protein 1 (Keapl), which facilitates its degradation.[11]
Upon exposure to oxidative stress or activators like Ampelopsin F, Keapl is modified,
releasing Nrf2.[10][12] The stabilized Nrf2 then translocates to the nucleus, where it binds to
the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding
initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes
like Superoxide Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and enzymes
involved in glutathione (GSH) synthesis and regeneration.[13][14]

Keapl-Nrf2 Signaling Pathway Activated by Ampelopsin F
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Caption: Ampelopsin F promotes Nrf2 nuclear translocation and antioxidant gene expression.
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Quantitative Data Summary: Nrf2 Pathway Activation and Enzyme Upregulation

The following tables summarize the effects of Ampelopsin F (Dihydromyricetin) on Nrf2
pathway proteins and downstream antioxidant enzyme activities in different cell models.

Table 2.1: Effect of Ampelopsin F on Nrf2 Pathway Protein Expression

Cell Line Treatment Concentration Outcome Reference
Significant
_ 10, 20, 40 _ ,
IPEC-J2 Ampelopsin F increase in [14][15]
pmol/mL

nuclear Nrf2

Significant
) 10, 20, 40 _
IPEC-J2 Ampelopsin F upregulation of [14][15]
pmol/mL _
HO-1 protein
Inhibition of
: . Keapl,
AML-12 & IEC-6 Ampelopsin F Not specified [12]

promotion of

nuclear Nrf2

Table 2.2: Effect of Ampelopsin F on Antioxidant Enzyme Activity
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. Treatment
Cell Line Stressor Outcome Reference
Conc.
Dose-dependent
ARPE-19 High Glucose 50, 100, 200 pM increase in SOD [5]
activity
Dose-dependent
ARPE-19 High Glucose 50, 100, 200 pM increase in CAT [5]
activity
Dose-dependent
ARPE-19 High Glucose 50, 100, 200 pM increase in GSH [5]
levels
Sodium - Increased SOD
HUVECs Not specified [16]

Nitroprusside

activity

Experimental Workflow: Nrf2 Nuclear Translocation Assay (Western Blot)
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Caption: Workflow for assessing Nrf2 nuclear translocation via Western Blot.
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Detailed Protocol 1: Nrf2 Nuclear Translocation by Western Blot

This protocol is a representative method based on studies showing Ampelopsin F-induced
Nrf2 activation.[12][14]

e Cell Culture and Treatment:
o Seed cells (e.g., IPEC-J2) in 6-well plates and grow to 80-90% confluency.

o Treat cells with various concentrations of Ampelopsin F (e.g., 0, 10, 20, 40 uM) for a
predetermined time (e.g., 12-24 hours).

e Nuclear and Cytoplasmic Extraction:
o Following treatment, wash cells with ice-cold PBS and harvest by scraping.

o Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's
instructions to separate the protein fractions.

o Determine the protein concentration of both the nuclear and cytoplasmic lysates using a
BCA Protein Assay Kit.

e Western Blotting:

o Load equal amounts of protein (e.g., 20-30 pug) from each nuclear and cytoplasmic fraction
onto a 10% SDS-PAGE gel.

o Separate proteins by electrophoresis and transfer them to a PVDF membrane.
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (for nuclear
fractions), Keapl (for cytoplasmic fractions), Lamin B1 (nuclear loading control), and
GAPDH (cytoplasmic loading control).

o Wash the membrane three times with TBST and incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.
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o Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.

o Capture the chemiluminescent signal using an imaging system.

o Data Analysis:
o Quantify the band intensities using densitometry software (e.g., ImageJ).

o Normalize the Nrf2 band intensity to the Lamin B1 band intensity for nuclear fractions.
Normalize Keapl to GAPDH for cytoplasmic fractions.

o Express the results as fold-change relative to the untreated control group.
Detailed Protocol 2: Antioxidant Enzyme Activity Assays

This protocol provides a general framework for measuring the activity of key antioxidant
enzymes following cell treatment with Ampelopsin F.[5]

e Cell Culture and Treatment:
o Seed cells in 6-well plates or 100 mm dishes and grow to 80-90% confluency.

o Treat cells with Ampelopsin F at desired concentrations. If applicable, co-treat with a
stressor (e.g., high glucose) to induce an oxidative state.

e Cell Lysis:
o After treatment, wash cells with ice-cold PBS and harvest.

o Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a specific buffer provided in an
assay kit) on ice.

o Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell
debris.

o Collect the supernatant (total cell lysate) and determine the protein concentration.

e Enzyme Activity Measurement:
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o Use commercially available colorimetric assay kits to measure the activity of Superoxide
Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the
manufacturer's instructions.

o These kits typically involve a specific substrate that, when acted upon by the enzyme,
produces a colored product measurable with a spectrophotometer.

o Measure the absorbance at the specified wavelength for each assay.

o Data Analysis:
o Calculate the enzyme activity based on the standard curve provided in the kit.

o Normalize the enzyme activity to the total protein concentration of the lysate (e.g., U/mg
protein).

o Compare the activity in Ampelopsin F-treated samples to the untreated or vehicle-treated
controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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